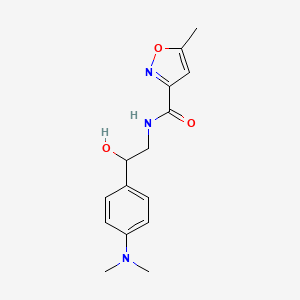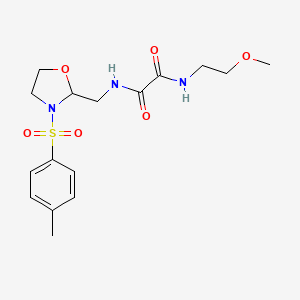![molecular formula C15H9Cl2NO2 B2923012 3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one CAS No. 303995-63-3](/img/structure/B2923012.png)
3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one has a variety of scientific research applications. It is commonly used as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. It is also used to study the structure and function of proteins and to study the effects of drugs on cells. Additionally, it can be used to study the effects of drugs on the nervous system and to study the effects of drugs on the immune system.
Mecanismo De Acción
3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from performing its normal function. It is believed that the binding of this compound to the active site of the enzyme causes a conformational change in the enzyme, which prevents it from catalyzing its reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to an increase in drug levels in the body. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, which can lead to a decrease in protein levels in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one has several advantages and limitations when used in lab experiments. One of the advantages of using this compound is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, one of the limitations of using this compound is that it is a relatively weak inhibitor of enzymes, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for research using 3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one. One potential direction is to explore the effects of this compound on other enzyme systems, such as those involved in the metabolism of lipids and carbohydrates. Additionally, further research could be conducted to explore the effects of this compound on other physiological processes, such as the immune system and the nervous system. Finally, research could be conducted to explore the potential applications of this compound in drug development and drug delivery.
Métodos De Síntesis
3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one can be synthesized using a variety of methods. One of the most common methods is a reaction between 2,4-dichloroaniline and isobutene, which results in the formation of this compound. Another method involves the reaction between 2,4-dichloroaniline and ethylene oxide, which also produces this compound.
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)iminomethyl]-2-benzofuran-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSUEUOUWYCLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922930.png)




![(2-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2922939.png)
![N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2922942.png)
![1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
![Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2922945.png)
![Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2922946.png)


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2922949.png)
